7-(1H-benzimidazol-2-ylsulfanyl)-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one
Overview
Description
7-(1H-benzimidazol-2-ylsulfanyl)-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one is a complex organic compound that features a benzimidazole moiety fused with a quinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1H-benzimidazol-2-ylsulfanyl)-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzimidazole core, which is then functionalized with a sulfanyl group. This intermediate is subsequently reacted with a quinoline derivative under specific conditions to form the final compound. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
7-(1H-benzimidazol-2-ylsulfanyl)-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The benzimidazole moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the quinoline ring would produce dihydroquinoline derivatives.
Scientific Research Applications
7-(1H-benzimidazol-2-ylsulfanyl)-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 7-(1H-benzimidazol-2-ylsulfanyl)-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to DNA and proteins, potentially disrupting their function. The quinoline structure can intercalate into DNA, inhibiting replication and transcription processes. These interactions can lead to cell death or inhibition of cell growth, making the compound a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: These compounds share the benzimidazole core and have similar biological activities.
Quinoline derivatives: These compounds share the quinoline structure and are known for their antimicrobial and anticancer properties.
Uniqueness
7-(1H-benzimidazol-2-ylsulfanyl)-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one is unique due to the combination of the benzimidazole and quinoline moieties, which may result in synergistic effects and enhanced biological activity. This dual functionality makes it a promising candidate for further research and development.
Properties
IUPAC Name |
7-(1H-benzimidazol-2-ylsulfanyl)-8-methyl-5H-[1,3]dioxolo[4,5-g]quinolin-6-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3S/c1-9-10-6-14-15(24-8-23-14)7-13(10)19-17(22)16(9)25-18-20-11-4-2-3-5-12(11)21-18/h2-7H,8H2,1H3,(H,19,22)(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBNKCJJXNRLMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC2=CC3=C(C=C12)OCO3)SC4=NC5=CC=CC=C5N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.